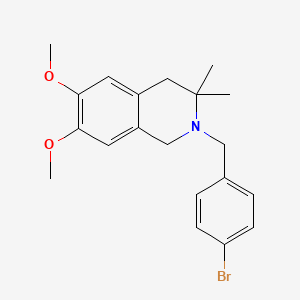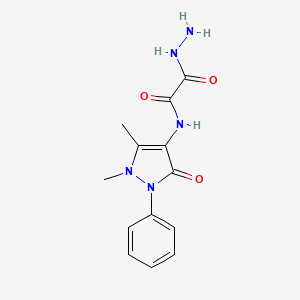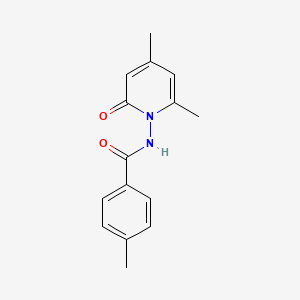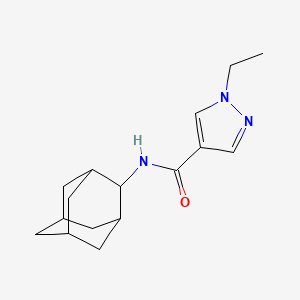![molecular formula C21H16Cl4N2O3S B10945543 2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide](/img/structure/B10945543.png)
2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE is a complex organic compound characterized by its multiple chlorine atoms and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE typically involves multiple steps, including chlorination, sulfonylation, and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include various chlorinated and sulfonylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-DICHLORO-N-(2-CHLOROBENZYL)BENZAMIDE
- 2,4-DICHLORO-N-(4-(4-((2,4-DICHLOROBENZOYL)AMINO)BENZYL)PHENYL)BENZAMIDE
- 2,4-DICHLORO-N-(4-((2,4-DICHLOROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE is unique due to its specific arrangement of chlorine atoms and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16Cl4N2O3S |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylsulfamoyl]benzamide |
InChI |
InChI=1S/C21H16Cl4N2O3S/c22-16-7-3-1-5-13(16)11-26-21(28)15-9-20(19(25)10-18(15)24)31(29,30)27-12-14-6-2-4-8-17(14)23/h1-10,27H,11-12H2,(H,26,28) |
InChI Key |
PDVLYNVWWBLUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10945467.png)
![(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10945472.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10945482.png)
![N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B10945490.png)
![(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10945494.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945495.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzamide](/img/structure/B10945507.png)

![3-amino-4-methyl-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10945515.png)

![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10945528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10945536.png)
